Cas no 825-44-5 (Benzobthiophene 1,1-dioxide)

Benzobthiophene 1,1-dioxide structure
Benzobthiophene 1,1-dioxide structure
Nombre del producto:Benzobthiophene 1,1-dioxide
Número CAS:825-44-5
MF:C8H6O2S
Megavatios:166.197041034698
MDL:MFCD00052178
CID:83109
PubChem ID:69997

Benzobthiophene 1,1-dioxide Propiedades químicas y físicas

Nombre e identificación

    • Thianaphthene-1,1-dioxide
    • Thianaphthene 1,1-dioxide
    • Benzo[b]thiophene 1,1-dioxide
    • 1-Benzothiophene 1,1-dioxide
    • 1H-1lambda~6~-benzo[b]thiophene-1,1-dione
    • 1H-1λ6-Benzo[b]thiophene-1,1-dione
    • Benzo[b]thiophene S,S-dioxide
    • Benzothiophene 1,1-dioxide
    • Benzothiophene S,S-dioxide
    • Benzothiophene sulfone
    • NSC 82162
    • Thionaphthene 1,1-dioxide
    • Benzo(b)thiophene-1,1-dioxide
    • AC-907/25014199
    • CS-0078608
    • benzo(B)thiophene S,S-dioxide
    • AKOS000279664
    • SY046790
    • CHEMBL349894
    • Benzo[b]thiophene,1-dioxide
    • EN300-42002
    • SCHEMBL62430
    • benzo[b]thiophene-1,1-dioxide
    • Benzothiophene-S,S-dioxide
    • NSC82162
    • F17307
    • Z425439028
    • NSC-82162
    • PS-11807
    • DTXSID00231796
    • SB66878
    • MFCD00052178
    • C8H6O2S
    • Benzo(b)thiophene 1,1-dioxide
    • Benzothiophene1,1-Dioxide
    • UNII-JHF9X2MG7W
    • NS00038212
    • PD148365
    • EINECS 212-544-8
    • Benzo[b]thiophene, 1,1-dioxide
    • CHEBI:194821
    • JHF9X2MG7W
    • FT-0632998
    • 825-44-5
    • Maybridge1_005454
    • 1lambda6-benzothiophene-1,1-dione
    • 1-Benzothiophene 1,1-dioxide #
    • HMS556P20
    • AMY12049
    • THIONAPHTHENE-1,1-DIOXIDE
    • A840368
    • InChI=1/C8H6O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-6
    • 1 lambda {6}-benzothiophene-1,1-dione
    • DB-056626
    • STK273547
    • DTXCID30154287
    • Benzobthiophene 1,1-dioxide
    • MDL: MFCD00052178
    • Renchi: 1S/C8H6O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-6H
    • Clave inchi: FRJNKYGTHPUSJR-UHFFFAOYSA-N
    • Sonrisas: O=S1(C2C(=CC=CC=2)C=C1)=O
    • Brn: 116442

Atributos calculados

  • Calidad precisa: 166.00900
  • Masa isotópica única: 166.009
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 0
  • Complejidad: 271
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: nothing
  • Carga superficial: 0
  • Superficie del Polo topológico: 42.5A^2

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.3123 (rough estimate)
  • Punto de fusión: 138-142 °C
  • Punto de ebullición: 264.41°C (rough estimate)
  • Punto de inflamación: 244°C
  • índice de refracción: 1.5500 (estimate)
  • PSA: 42.52000
  • Logp: 2.52540
  • Disolución: Not determined

Benzobthiophene 1,1-dioxide Información de Seguridad

Benzobthiophene 1,1-dioxide Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzobthiophene 1,1-dioxide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-42002-2.5g
1lambda6-benzothiophene-1,1-dione
825-44-5 95.0%
2.5g
$40.0 2025-03-21
TRC
B276748-50mg
Benzo[b]thiophene 1,1-dioxide
825-44-5
50mg
$ 65.00 2022-06-07
Enamine
EN300-42002-1.0g
1lambda6-benzothiophene-1,1-dione
825-44-5 95.0%
1.0g
$21.0 2025-03-21
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY046790-25g
Benzothiophene 1,1-Dioxide
825-44-5 ≥97%
25g
¥1960.00 2024-07-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T304728-1g
Benzobthiophene 1,1-dioxide
825-44-5 97%
1g
¥149.90 2023-08-31
Chemenu
CM159927-1g
Benzo[b]thiophene 1,1-dioxide
825-44-5 95%+
1g
$33 2021-06-16
Chemenu
CM159927-10g
Benzo[b]thiophene 1,1-dioxide
825-44-5 95%+
10g
$206 2021-06-16
TRC
B276748-100mg
Benzo[b]thiophene 1,1-dioxide
825-44-5
100mg
$ 80.00 2022-06-07
Enamine
EN300-42002-0.1g
1lambda6-benzothiophene-1,1-dione
825-44-5 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-42002-0.5g
1lambda6-benzothiophene-1,1-dione
825-44-5 95.0%
0.5g
$19.0 2025-03-21

Benzobthiophene 1,1-dioxide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: (PB-7-23-111′1′2)-Diaquaoxodiperoxymolybdenum Solvents: Water ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  18 h, 60 °C
Referencia
Experimental and theoretical insights into the oxodiperoxomolybdenum-catalysed sulphide oxidation using hydrogen peroxide in ionic liquids
Carrasco, Carlos J.; et al, Dalton Transactions, 2014, 43(36), 13711-13730

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, [μ6-[orthoperiodato(5-)-κO,κO′:κO… Solvents: Decalin ;  5 min, 100 °C
1.2 Reagents: Oxygen ;  2.5 h, 1 atm, 100 °C
Referencia
Aerobic oxidative desulfurization of benzothiophene, dibenzothiophene and 4,6-dimethyldibenzothiophene using an Anderson-type catalyst [(C18H37)2N(CH3)2]5[IMo6O24]
Lue, Hongying; et al, Green Chemistry, 2010, 12(11), 1954-1958

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 1584692-48-7 Solvents: 1,2-Dichloroethane ;  30 h, reflux
Referencia
Oxidation of alkenes and sulfides catalyzed by a new binuclear molybdenum bis-oxazoline complex
Moshref Javadi, Maedeh; et al, Polyhedron, 2014, 72, 19-26

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Iron oxide (Fe3O4) ,  Silica ,  Silicomolybdic acid ,  Polythiophene Solvents: Hexane ;  60 min, 40 °C
1.2 Reagents: Hydrogen peroxide ;  40 °C
Referencia
Catalytic/photocatalytic oxidative desulfurization activities of heteropolyacid immobilized on magnetic polythiophene nanocatalyst
Shafi, Ruaa Fadhil; et al, Journal of Sulfur Chemistry, 2021, 42(4), 443-463

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Iodosylbenzene Catalysts: Iron tetraphenylporphyrin chloride Solvents: Methanol ;  > 5 min, rt
Referencia
Evidence of Two Key Intermediates Contributing to the Selectivity of P450-Biomimetic Oxidation of Sulfides to Sulfoxides and Sulfones
Zhou, Xinrui; et al, Chemistry - An Asian Journal, 2012, 7(10), 2253-2257

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: 1542160-51-9 Solvents: Acetonitrile ,  Water ;  3 h, 45 °C
1.2 Reagents: Manganese oxide (MnO2) ;  10 min
Referencia
Niobium(V) oxido tris-carbamate as easily available and robust catalytic precursor for the selective sulfide to sulfone oxidation
Bresciani, Giulio ; et al, Molecular Catalysis, 2021, 516,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: 2066474-71-1 Solvents: Ethyl acetate ,  Water ;  2 h, 343 K
Referencia
A new halide-free efficient reaction-controlled phase-transfer catalyst based on silicotungstate of [(C18H37)2(CH3)2N]3[SiO4H(WO5)3] for olefin epoxidation, oxidation of sulfides and alcohols with hydrogen peroxide
Ma, Baochun; et al, RSC Advances, 2014, 4(61), 32054-32062

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: 1641528-60-0 Solvents: Ethanol ;  60 min, reflux
Referencia
Epoxidation of alkenes and oxidation of sulfides catalyzed by a new binuclear vanadium bis-oxazoline complex
Javadi, Maedeh Moshref; et al, Journal of the Iranian Chemical Society, 2015, 12(3), 477-485

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Iodosylbenzene Catalysts: Iron tetraphenylporphyrin chloride Solvents: Methanol ;  > 5 min, rt
Referencia
Evidence of Two Key Intermediates Contributing to the Selectivity of P450-Biomimetic Oxidation of Sulfides to Sulfoxides and Sulfones
Zhou, Xinrui; et al, Chemistry - An Asian Journal, 2012, 7(10), 2253-2257

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; overnight, rt
Referencia
Bacterial dioxygenase- and monooxygenase-catalysed sulfoxidation of benzo[b]thiophenes
Boyd, Derek R.; et al, Organic & Biomolecular Chemistry, 2012, 10(4), 782-790

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Zirconium dioxide ,  Tungsten oxide (WO3) Solvents: Heptane ,  Water ;  60 min, 333 K
Referencia
Oxidative desulfurization (ODS) of organosulfur compounds catalyzed by peroxo-metallate complexes of WOx-ZrO2 and thermochemical, structural, and reactivity indexes analyses
Torres-Garcia, E.; et al, Journal of Catalysis, 2011, 282(1), 201-208

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Iodosylbenzene Catalysts: Iron tetraphenylporphyrin chloride Solvents: Methanol ;  > 5 min, rt
2.1 Reagents: Iodosylbenzene Catalysts: Iron tetraphenylporphyrin chloride Solvents: Methanol ;  > 5 min, rt
Referencia
Evidence of Two Key Intermediates Contributing to the Selectivity of P450-Biomimetic Oxidation of Sulfides to Sulfoxides and Sulfones
Zhou, Xinrui; et al, Chemistry - An Asian Journal, 2012, 7(10), 2253-2257

Benzobthiophene 1,1-dioxide Raw materials

Benzobthiophene 1,1-dioxide Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:825-44-5)Benzobthiophene 1,1-dioxide
A840368
Pureza:99%
Cantidad:25g
Precio ($):316.0